molecular formula C5H4Cl2N2O B1391901 2,5-Dichloro-4-methoxypyrimidine CAS No. 5750-74-3

2,5-Dichloro-4-methoxypyrimidine

Cat. No. B1391901
CAS RN: 5750-74-3
M. Wt: 179 g/mol
InChI Key: FNXVYHFDDCNERP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxypyrimidine is a chemical compound with the IUPAC name 2,5-dichloro-4-pyrimidinyl methyl ether . It has a molecular weight of 179 and its InChI code is 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-methoxypyrimidine is represented by the InChI code 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 . This indicates that the molecule consists of 5 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2,5-Dichloro-4-methoxypyrimidine is a solid at room temperature . and should be stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

“2,5-Dichloro-4-methoxypyrimidine” is a chemical compound that is used in various fields of scientific research . Here are some potential applications based on my findings:

  • Pharmacological Applications : Pyrimidine derivatives, including 2,5-Dichloro-4-methoxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
  • Synthesis of Pharmacologically Active Decorated Six-Membered Diazines : The researchers reported the synthesis of 2,4,6-trisbustituted pyrimidines using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions .
  • Preparation of Heteroarylpiperazine Derivatives : This compound can be used for the preparation of heteroarylpiperazine derivatives, which are used in the treatment of Alzheimer’s disease .

  • Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine : 2,4-Dichloro-5-methylpyrimidine, which is structurally similar to 2,5-Dichloro-4-methoxypyrimidine, is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

  • Preparation of Heteroarylpiperazine Derivatives for Alzheimer’s Disease Treatment : This compound can be used for the preparation of heteroarylpiperazine derivatives, which are used in the treatment of Alzheimer’s disease .

  • Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine : 2,4-Dichloro-5-methylpyrimidine, which is structurally similar to 2,5-Dichloro-4-methoxypyrimidine, is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eye contact and ingestion .

properties

IUPAC Name

2,5-dichloro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXVYHFDDCNERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678474
Record name 2,5-Dichloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-methoxypyrimidine

CAS RN

5750-74-3
Record name 2,5-Dichloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-methoxypyrimidine
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Synthesis routes and methods I

Procedure details

Sodium methoxide (295 mg, 5.45 mmol) was taken up in methanol (13.6 mL) and 2,4,5-trichloropyrimidine (500 mg, 2.73 mmol) was added. The mixture was stirred at room temperature overnight. The resulting mixture was concentrated under reduced pressure. The resulting residue was diluted with diethyl ether, washed with 1:1 water:saturated aqueous ammonium chloride. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by Chromatography on silica gel (0-10% diethyl ether/hexanes) afforded 2,5-dichloro-4-methoxypyrimidine (280 mg, 1.56 mmol, 57%) as a white solid.
Quantity
295 mg
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500 mg
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13.6 mL
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Synthesis routes and methods II

Procedure details

To a 250 mL round bottom flask equipped with a stir bar was added 1 g 5-chloro-2,4-dichloro-pyrimidine, and 15 mL of diethyl ether. The mixture was cooled to 0° C. in an ice bath and then 1 equivalent of sodium methoxide in methanol (prepared from reacting 120 mg of sodium with 4 mL of methanol at room temperature) was slowly added. The reaction was stirred over night at room temperature and checked by LCMS. The white precipitate was filtered and the solid washed with cold methanol. After drying, 0.98 g of pure 2,5-dichloro-4-methoxypyrimidine was obtained and this material was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
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Reaction Step One
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0 (± 1) mol
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4 mL
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Synthesis routes and methods III

Procedure details

To a 250 mL round bottom flask equipped with a stir bar was added 2,4,5-trichloro-pyrimidine (1 g), and diethyl ether (15 mL). The mixture was cooled to 0° C. in an ice bath and then 1 equivalent of sodium methoxide in methanol (prepared from reacting 120 mg of sodium with 4 mL of methanol at room temperature) was slowly added. The reaction was stirred over night at room temperature and checked by LCMS. The white precipitate was filtered and the solid washed with cold methanol. After drying, 0.98 g of pure 2,5-dichloro-4-methoxypyrimidine was obtained and this material was used without further purification. 1H-NMR (DMSO): δ 8.61 (s, 1H), 4.05 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SC Ceide, AG Montalban - Tetrahedron letters, 2006 - Elsevier
We herein report that flash heating microwave irradiation is a helpful tool in the formation of arylpyrimidines from the corresponding halopyrimidines. The palladium-catalyzed cross-…
Number of citations: 43 www.sciencedirect.com
SC Dillender - 1984 - vtechworks.lib.vt.edu
Reactions of 4-chloro-2,6-dimethoxypyrimidine (1) with enolates of acetone, pinacolone, diisopropyl ketone, and ethyl phenylacetate generated by means of potassium amide in 1 liquid …
Number of citations: 2 vtechworks.lib.vt.edu
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
There is a high demand for potent, selective, and brain-penetrant small molecule inhibitors of leucine-rich repeat kinase 2 (LRRK2) to test whether inhibition of LRRK2 kinase activity is …
Number of citations: 148 pubs.acs.org
AST Lim, IM Vincent, MP Barrett, IH Gilbert - ACS omega, 2019 - ACS Publications
The global prevalence of antibacterial resistance requires new antibacterial drugs with novel chemical scaffolds and modes of action. It is also vital to design compounds with optimal …
Number of citations: 2 pubs.acs.org

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